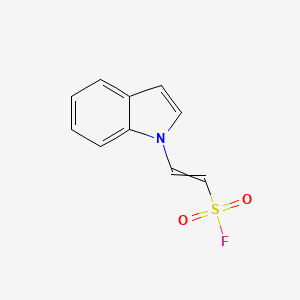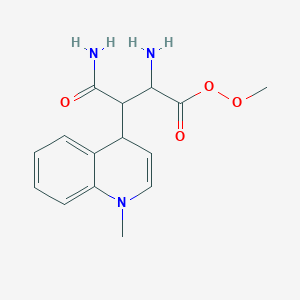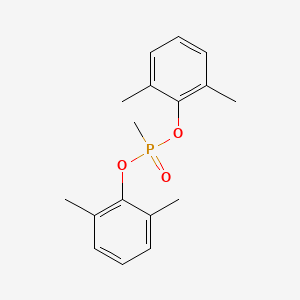
2-(1H-Indol-1-yl)ethene-1-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-Indol-1-yl)ethene-1-sulfonyl fluoride: is a chemical compound that belongs to the class of indole derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Indol-1-yl)ethene-1-sulfonyl fluoride typically involves the reaction of indole derivatives with sulfonyl fluoride reagents. The reaction conditions may vary depending on the specific reagents and catalysts used. Commonly, the reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions .
Industrial Production Methods: it is likely that similar synthetic routes and reaction conditions as those used in laboratory-scale synthesis are employed, with optimization for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(1H-Indol-1-yl)ethene-1-sulfonyl fluoride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The indole ring can undergo oxidation and reduction reactions, leading to the formation of various oxidation states and derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reactions: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of various sulfonamide derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states and derivatives of the indole ring .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2-(1H-Indol-1-yl)ethene-1-sulfonyl fluoride is not well-documented in the literature. it is likely that the compound exerts its effects through interactions with specific molecular targets and pathways. For example, indole derivatives are known to interact with various receptors and enzymes, leading to a range of biological activities .
Vergleich Mit ähnlichen Verbindungen
- 2-(1H-Indol-1-yl)ethanamine
- 2-(1H-Indol-3-yl)ethan-1-ol
- (E)-2-(thiophen-2-yl)ethene-1-sulfonyl fluoride
Comparison: 2-(1H-Indol-1-yl)ethene-1-sulfonyl fluoride is unique in its structure and reactivity compared to other similar compounds. The presence of the sulfonyl fluoride group provides unique chemical properties and reactivity, making it a valuable building block for the synthesis of various derivatives with potential biological activities .
Eigenschaften
CAS-Nummer |
60538-04-7 |
|---|---|
Molekularformel |
C10H8FNO2S |
Molekulargewicht |
225.24 g/mol |
IUPAC-Name |
2-indol-1-ylethenesulfonyl fluoride |
InChI |
InChI=1S/C10H8FNO2S/c11-15(13,14)8-7-12-6-5-9-3-1-2-4-10(9)12/h1-8H |
InChI-Schlüssel |
PJZRAFBJABIOCW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CN2C=CS(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(2,4-Dinitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14610194.png)



![Methanone, 1-azabicyclo[2.2.2]oct-3-yl(2-chlorophenyl)-](/img/structure/B14610223.png)

![2-Iodo-N-phenyl-N-[(1,1,2,2-tetrachloro-2-fluoroethyl)sulfanyl]benzamide](/img/structure/B14610229.png)

![Butyl 4-[(E)-tert-butyldiazenyl]-4-hydroxypentanoate](/img/structure/B14610245.png)





